(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate
Description
(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate is an ester derivative combining 3,6-dichloropyridine-2-carboxylic acid and 4-nitrophenol. Its structure features a nitro-substituted phenyl group linked via an ester bond to a dichlorinated pyridine ring. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis due to the reactivity of the ester group and the electron-withdrawing nitro and chloro substituents, which influence both stability and reactivity .
Properties
IUPAC Name |
(4-nitrophenyl) 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O4/c13-9-5-6-10(14)15-11(9)12(17)20-8-3-1-7(2-4-8)16(18)19/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSOULUFWLZSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate typically involves a nucleophilic substitution reaction. One common method includes the reaction of 4-nitrophenylchloroformate with 3,6-dichloropyridine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the chloroformate group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine.
Reduction: Hydrogen gas with catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nit
Biological Activity
(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-nitrophenyl chloroformate and 3,6-dichloropyridine-2-carboxylic acid. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that similar pyridine derivatives showed effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
2. Anticancer Properties
Studies have suggested that this compound may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. The nitrophenyl group is thought to enhance the compound's ability to interact with cellular targets involved in cancer progression .
3. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on cholinesterases, which are crucial in the treatment of Alzheimer's disease. A structure-activity relationship (SAR) study revealed that modifications in the nitrophenyl group significantly affect the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Study : In vitro assays demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study concluded that the presence of the nitro group was critical for enhancing antimicrobial activity .
- Anticancer Evaluation : A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in cell death, with an IC50 value of approximately 15 µM after 24 hours of treatment, indicating significant potential for further development as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : It disrupts bacterial cell integrity and inhibits essential metabolic pathways.
- Anticancer Mechanism : The compound induces apoptosis through caspase activation and modulation of cell cycle regulators.
- Enzyme Inhibition Mechanism : The nitrophenyl group interacts with the active site of cholinesterases, leading to reduced enzyme activity and increased levels of acetylcholine in synaptic clefts .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 4-Nitrophenyl Groups
Compounds bearing the 4-nitrophenyl moiety are widely studied for their reactivity and biological activity. Key comparisons include:
- 4-Nitrophenyl Boronic Acid: This derivative undergoes hydrolysis with H₂O₂ to yield 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ under basic conditions (pH ~11) . The reaction’s pH dependence suggests that (4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate may also exhibit pH-sensitive ester hydrolysis, though its kinetics remain uncharacterized.
- 4-Nitroanisole (4-Nitrophenol Methyl Ether): Unlike the target ester, 4-nitroanisole’s methyl ether group confers greater hydrolytic stability . This highlights how ester substituents in the target compound may increase reactivity compared to ether-linked analogs.
- 1,3,4-Thiadiazole Derivatives: Derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans .
Pyridine-2-Carboxylate Derivatives
Pyridine carboxylates are valued for their versatility in drug design. A structurally related compound, 2-(2,6-Dimethylmorpholin-4-YL)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate , shares the 3,6-dichloropyridine-2-carboxylate core but differs in its ester group (morpholinyl-oxoethyl vs. 4-nitrophenyl) . Key differences include:
| Property/Compound | This compound | 2-(2,6-Dimethylmorpholin-4-YL)-2-oxoethyl Derivative |
|---|---|---|
| Molecular Formula | C₁₂H₆Cl₂N₂O₄ (estimated) | C₁₄H₁₆Cl₂N₂O₄ |
| Molecular Weight | ~316.0 | 347.2 |
| Ester Group | 4-Nitrophenyl | Morpholinyl-oxoethyl |
| Electron Effects | Strong electron-withdrawing (NO₂, Cl) | Moderate electron-donating (morpholinyl) |
| Predicted Reactivity | Higher susceptibility to hydrolysis | Reduced hydrolysis due to steric bulk |
The nitro group in the target compound likely enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the morpholinyl derivative .
Reactivity and Stability Profiles
- Hydrolytic Stability: The ester bond in 4-nitrophenyl derivatives is generally labile under basic conditions. For example, 4-nitrophenyl boronic acid hydrolyzes completely to 4-nitrophenol in basic media . By analogy, the target ester may degrade rapidly in alkaline environments, limiting its utility in high-pH applications.
- Thermal Stability: Data are lacking for the target compound, but 4-nitrophenol derivatives like 4-Nitrophenol Sodium Salt Dihydrate decompose above 300°C , suggesting that the nitro and chloro groups in the target compound could enhance thermal stability relative to non-halogenated analogs.
Q & A
Q. What are the recommended synthetic routes for preparing (4-nitrophenyl) 3,6-dichloropyridine-2-carboxylate in laboratory settings?
A common method involves esterification of 3,6-dichloropyridine-2-carboxylic acid with 4-nitrophenol. This typically employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions, with catalytic DMAP (4-dimethylaminopyridine) in dichloromethane or DMF. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC. Purification is achieved via column chromatography or recrystallization from ethanol .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Key techniques include:
- NMR spectroscopy : Confirm ester linkage via -NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for the 4-nitrophenyl group) and -NMR (ester carbonyl signal ~165–170 ppm).
- Mass spectrometry (ESI/HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl and NO groups.
- Elemental analysis : Ensure C, H, N, and Cl percentages align with theoretical values.
- Melting point determination : Compare with literature data (if available) .
Q. What safety precautions are critical when handling this compound?
- Toxicity : Nitrophenyl derivatives may be mutagenic; use PPE (gloves, lab coat, goggles).
- Reactivity : Avoid strong oxidizing agents due to the nitro group.
- Storage : Keep in a dark, cool environment (<4°C) to prevent decomposition. Reference safety protocols for nitroaromatics and chlorinated compounds .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs for structure solution (SHELXS) and refinement (SHELXL). Key steps:
- Data collection : At low temperature (e.g., 100 K) to minimize thermal motion.
- Space group determination : Triclinic (P1) or monoclinic systems are common for similar esters.
- Validation : Check R-factors (<5%) and electron density maps for disordered regions. Compare bond lengths/angles with DFT-optimized geometries .
Q. How to address contradictions in spectroscopic data during mechanistic studies?
Example scenario: Discrepancies in -NMR signals under varying pH.
- Hypothesis testing : Probe pH-dependent tautomerism or aggregation using DOSY NMR.
- Complementary techniques : IR spectroscopy to detect hydrogen bonding (e.g., carbonyl stretch shifts).
- Computational modeling : DFT (B3LYP/6-311+G(d,p)) to simulate spectra under different conditions .
Q. What experimental strategies assess thermal stability and decomposition pathways?
- Thermogravimetric analysis (TGA) : Monitor weight loss at 200–300°C to identify degradation steps.
- GC-MS/EI-MS : Capture volatile decomposition products (e.g., CO, chlorinated fragments).
- Kinetic studies : Fit TGA data to Arrhenius models to predict shelf-life. Reference thermolysis mechanisms of nitroaryl esters .
Q. How to optimize reaction conditions for derivatization without ester cleavage?
- Protecting groups : Temporarily shield the nitro group (e.g., acetylation) during nucleophilic substitutions.
- Solvent selection : Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis.
- Catalysis : Employ Pd-based catalysts for cross-couplings (e.g., Suzuki-Miyaura) under mild conditions (50–80°C) .
Methodological Notes
- Synthetic reproducibility : Always pre-dry solvents (e.g., molecular sieves for DCM) and reagents.
- Data interpretation : Cross-reference spectral libraries (e.g., SDBS) and crystallographic databases (CCDC) .
- Contradiction resolution : Use tiered validation (experimental → computational → peer consultation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
